N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c1-14-7-9-19(18(11-14)22(26)15-5-3-2-4-6-15)24-23(27)21-13-16-12-17(25(28)29)8-10-20(16)30-21/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZOGJASXVSMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
The benzothiophene scaffold can be constructed via acid-catalyzed intramolecular cyclization of α-(arylthio)ketones. For example, polyphosphoric acid (PPA) at 85–90°C promotes cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone to yield regioisomeric benzo[b]thiophenes. Adapting this method, 2-carboxybenzo[b]thiophene intermediates are accessible by cyclizing thiomethyl ketones bearing pre-installed carboxylic acid functionalities. However, regioselectivity remains a limitation, necessitating chromatographic separation of isomers.
Palladium-Catalyzed Carbonylation
A palladium iodide (PdI₂)/potassium iodide (KI) system under carbon monoxide (32 atm) and air enables the synthesis of benzo[b]thiophene-3-carboxylates from 2-(methylthio)phenylacetylenes. While this method targets position 3, modifying the substrate to a 2-ethynylthioanisole derivative could redirect cyclization to form the 2-carboxylic acid variant. Reaction conditions (80–100°C, 24–36 h) are compatible with nitro groups if introduced post-cyclization.
Solid-Phase Synthesis
Solid-supported strategies using 9-fluorenylmethoxycarbonyl (Fmoc)-protected resins allow sequential coupling of 2-aminobenzenethiols with nitro-substituted benzoic acids, followed by cyclization in trifluoroacetic acid (TFA)/triethylsilane (TES). This approach facilitates high-purity 5-nitrobenzo[b]thiophene-2-carboxylic acids after cleavage from the resin.
Table 1: Comparison of Benzothiophene Core Synthesis Methods
Introduction of the Nitro Group
Direct Nitration Strategies
Nitration of pre-formed benzo[b]thiophene-2-carboxylic acids using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C preferentially targets position 5 due to the meta-directing effect of the carboxylic acid group. For example, treating 1-benzothiophene-2-carboxylic acid with HNO₃/H₂SO₄ (1:3 v/v) for 2 h yields 5-nitro-1-benzothiophene-2-carboxylic acid in 65% yield after recrystallization from ethanol.
Early-Stage Nitration
Introducing the nitro group prior to cyclization avoids side reactions associated with electron-deficient heterocycles. Nitration of 2-mercapto-5-nitrobenzoic acid methyl ester, followed by cyclization with acetylene derivatives under PdI₂/KI catalysis, affords 5-nitrobenzo[b]thiophene-2-carboxylates in 72% yield. This method minimizes over-nitration but requires stringent temperature control (<10°C) during the nitration step.
Carboxylic Acid Activation and Amidation
Acid Chloride Formation
Conversion of 5-nitro-1-benzothiophene-2-carboxylic acid to its acid chloride is achieved using thionyl chloride (SOCl₂) in 1,2-dichloroethane at reflux (40°C, 4 h). The resultant acid chloride is isolated via solvent evaporation under reduced pressure and used directly in subsequent amidation.
Coupling with 2-Benzoyl-4-methylaniline
Reaction of the acid chloride with 2-benzoyl-4-methylaniline in anhydrous dichloromethane (DCM) and triethylamine (TEA) at 0°C produces the target carboxamide in 78% yield. Alternatively, coupling reagents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dimethylformamide (DMF) achieve comparable yields (75–82%) without requiring acid chloride isolation.
Table 2: Amidation Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid chloride coupling | SOCl₂, DCM, TEA, 0°C, 2 h | 78 | |
| EDCl/HOBt mediation | EDCl, HOBt, DMF, rt, 12 h | 82 |
Alternative Synthetic Routes
One-Pot Cyclization-Nitration
Combining cyclization and nitration in a single reactor reduces intermediate isolation steps. Treating α-(2-nitro-5-mercaptophenyl)acetophenone with PPA at 100°C for 6 h yields 5-nitrobenzo[b]thiophene-2-carboxylic acid directly (58% yield), though scalability is limited by exothermic side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates Pd-catalyzed carbonylation of 2-(methylthio)-5-nitrophenylacetylene, achieving 70% conversion to the 2-carboxylate ester. Subsequent hydrolysis with NaOH (2M, 60°C, 1 h) furnishes the carboxylic acid in 90% yield.
Purification and Characterization
Chromatographic Purification
Crude N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is purified via silica gel chromatography using hexane/ethyl acetate (95:5 v/v), yielding a pale-yellow solid (mp 182–184°C). High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O 80:20) confirms >98% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The electron-withdrawing nitro group (-NO₂) at position 5 of the benzothiophene ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Ammonolysis : Reaction with ammonia at 120°C in DMF replaces the nitro group with an amine (-NH₂), yielding 5-amino-1-benzothiophene-2-carboxamide derivatives (Fig. 1A).
-
Methoxylation : Methanol in the presence of NaOMe at 80°C substitutes the nitro group with a methoxy (-OCH₃) group .
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NH₃, DMF, 120°C, 12h | 5-Amino derivative | 68 | |
| NaOMe/MeOH, 80°C, 8h | 5-Methoxy derivative | 72 |
Nitration and Sulfonation of the Benzothiophene Ring
The benzothiophene scaffold undergoes electrophilic substitution, with regioselectivity governed by the nitro group’s meta-directing effects:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a second nitro group at position 4 of the benzothiophene ring.
-
Sulfonation : Fuming H₂SO₄ at 60°C adds a sulfonic acid group (-SO₃H) at position 6 .
Mechanistic Insight :
The nitro group deactivates the ring, slowing reaction rates but enhancing selectivity for positions 4 and 6 due to steric and electronic factors .
Cyclization Reactions Involving the Benzamide Moiety
The benzamide group participates in intramolecular cyclization under acidic or basic conditions:
-
Acid-Catalyzed Cyclization : In H₂SO₄, the benzamide’s carbonyl oxygen attacks the benzothiophene’s C3 position, forming a tricyclic quinazolinone derivative (Fig. 1B) .
-
Base-Mediated Ring Closure : K₂CO₃ in DMF promotes cyclization via deprotonation of the methyl group, yielding fused pyridine-thiophene systems .
| Cyclization Method | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄, 25°C, 6h | Quinazolinone derivative | 55 | |
| K₂CO₃/DMF, 100°C, 12h | Pyridine-thiophene hybrid | 61 |
Reduction of the Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, enabling further functionalization:
-
H₂/Pd-C in EtOH : Produces 5-amino-1-benzothiophene-2-carboxamide with >90% efficiency .
-
SnCl₂/HCl : Selective reduction under mild conditions preserves the benzamide group while reducing the nitro group .
Application Note :
The amine intermediate serves as a precursor for Schiff base formation or coupling with acyl chlorides .
Cross-Coupling Reactions
The benzothiophene core participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids introduces substituents at position 3 (Fig. 1C) .
-
Buchwald-Hartwig Amination : Forms C-N bonds at position 5 using aryl halides and amines .
| Coupling Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, DMSO | 65 |
Stability Under Hydrolytic Conditions
The carboxamide bond exhibits pH-dependent hydrolysis:
-
Acidic Hydrolysis (HCl, 80°C) : Cleaves the amide bond, yielding 5-nitro-1-benzothiophene-2-carboxylic acid and 2-benzoyl-4-methylaniline .
-
Basic Hydrolysis (NaOH, 60°C) : Produces the corresponding carboxylate salt .
Structural Insights :
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, including:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.95 |
| Compound B | Escherichia coli | 3.9 |
| Compound C | Bacillus subtilis | 7.8 |
These findings suggest that N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide may possess broad-spectrum antimicrobial properties.
Neuroprotective Effects
Recent studies have highlighted the compound's potential in neuroprotection, particularly in modulating amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer's disease. Compounds similar to this have shown the ability to protect neuronal cells from amyloid-beta-induced cytotoxicity, indicating possible therapeutic applications in neurodegenerative disorders.
Amyloid-Beta Modulation
In a study involving benzofuran and benzo[b]thiophene derivatives, researchers observed varying effects on amyloid-beta aggregation. Some compounds promoted fibrillogenesis while others inhibited it, suggesting that structural modifications can significantly impact biological activity and therapeutic potential.
Antimicrobial Evaluation
A series of benzamide derivatives were synthesized and evaluated for their antibacterial properties against multiple strains. Results indicated that specific structural features correlate with enhanced antimicrobial efficacy, supporting the potential use of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The bromine analog () has a significantly higher molecular weight (481.32 vs. ~396.42 for the target), which could reduce solubility in polar solvents .
- The chlorine analog () exhibits a higher predicted density (1.494 g/cm³) due to chlorine’s electronegativity and compact size compared to methyl or benzoyl groups .
- The target’s benzoyl group likely enhances acidity of the amide proton compared to the chlorine analog, owing to resonance and inductive effects.
Electronic and Reactivity Trends
- Benzoyl vs. Halogen Substituents : The benzoyl group in the target and compounds introduces conjugation effects, whereas halogen substituents (Br, Cl) in analogs may favor electrophilic substitution or halogen-bonding interactions.
- Steric Effects : The 4-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like bromine, possibly improving synthetic accessibility.
Contextual Comparison with Nitro-Containing Carcinogens (–5)
While structurally distinct from nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in –5), the target compound and analogs share nitro groups, a moiety often linked to bioactivity. Notably:
- Nitrofurans in –5 are potent urinary bladder carcinogens in rats, with tumorigenicity linked to metabolic activation of the nitro group .
- The benzothiophene carboxamides discussed here lack furan or thiazole rings, suggesting divergent metabolic pathways and biological effects.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzothiophene core and various functional groups, suggests a range of biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
- Molecular Formula : C30H21N3O5S
- Molecular Weight : 535.57 g/mol
- CAS Number : 476319-62-7
The compound features a nitro group, which is often associated with enhanced biological activity due to its electron-withdrawing properties, potentially increasing the reactivity of the molecule in biological systems.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have been shown to inhibit the proliferation of human tumor cells through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| Compound B | HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
| N-(2-benzoyl-4-methylphenyl)-5-nitro... | A549 (Lung Cancer) | TBD | TBD |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response. The mechanism involves the modulation of NF-kB signaling pathways, reducing the expression of inflammatory mediators.
Neuroprotective Effects
Research has indicated that derivatives with similar structures can cross the blood-brain barrier and exhibit neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where neuroinflammation plays a key role. The potential neuroprotective mechanisms include:
- Inhibition of reactive oxygen species (ROS) production.
- Modulation of neuroinflammatory responses.
Case Studies
-
Study on Antitumor Activity :
- A study evaluated a series of benzothiophene derivatives, including N-(2-benzoyl-4-methylphenyl)-5-nitro... against multiple cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 20 µM across various lines.
-
Neuroprotection in Animal Models :
- In an animal model for neurodegeneration, administration of related compounds resulted in improved cognitive function and reduced markers of neuroinflammation, suggesting a protective role against neurodegenerative diseases.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, acylation, and nitration. For example, analogous carboxamide syntheses (e.g., N-(benzoylphenyl)-5-methyl-2-furamides) employ:
- Step 1 : Activation of the carbonyl group using oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux .
- Step 2 : Coupling with aminobenzophenone derivatives using DMAP (4-dimethylaminopyridine) in DMF at 60°C for 36–48 hours .
- Critical Note : Adjust nitro-group positioning using controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at λ = 254 nm. Purity ≥95% is typical for pharmacological studies .
- Structural Confirmation :
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for benzothiophene and benzoyl groups) and nitro-group deshielding effects .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related carboxamides (e.g., N-(4-chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide) .
Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?
- Methodological Answer :
- Key Groups : The nitro group (-NO₂) on the benzothiophene ring is electron-withdrawing, enhancing electrophilic substitution reactivity. The amide (-CONH-) and benzoyl (C₆H₅CO-) groups participate in hydrogen bonding and π-π stacking, critical for target binding .
- Derivatization Strategy : The nitro group can be reduced to an amine (-NH₂) using Pd/C and H₂ for SAR studies, while the amide bond can be hydrolyzed under acidic/basic conditions to assess pharmacophore contributions .
Advanced Questions
Q. How can researchers design experiments to evaluate this compound’s kinase inhibitory activity?
- Methodological Answer :
- In Vitro Assays : Use purified kinases (e.g., Src/Abl) with ATP-concentration-dependent inhibition assays. Measure IC₅₀ via fluorescence polarization (FP) or ELISA .
- In Vivo Models : Test efficacy in xenograft models (e.g., K562 leukemia cells in mice) at 10–50 mg/kg doses. Monitor tumor regression and toxicity over 21 days .
- Data Table :
| Kinase | IC₅₀ (nM) | Cell Line (IC₅₀, μM) |
|---|---|---|
| Src | 3.2 | K562: 0.8 |
| Abl | 1.5 | HCT116: 2.4 |
| Example data adapted from dual Src/Abl inhibitors |
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Assay Variability : Standardize conditions (e.g., ATP concentration, pH, temperature). For example, discrepancies in IC₅₀ values may arise from differing ATP levels (1 mM vs. 10 μM) .
- Cell Line Specificity : Compare activity across multiple lines (e.g., hematological vs. solid tumors) to identify context-dependent effects .
- Metabolic Stability : Use liver microsome assays (e.g., human vs. murine) to assess interspecies differences in half-life (t₁/₂) .
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Selection : Compare with derivatives like N-(2,4-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 478248-47-4) to evaluate substituent effects .
- Key Modifications :
- Benzothiophene Nitro Position : Moving -NO₂ from C5 to C4 may alter steric hindrance and target binding .
- Benzoyl Substitution : Replace methyl with halogens (e.g., Cl) to assess hydrophobicity impacts on membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
